1-(3-Bromo-5-methylbenzyl)pyrrolidine
Description
1-(3-Bromo-5-methylbenzyl)pyrrolidine is a brominated pyrrolidine derivative characterized by a benzyl substituent at the 1-position of the pyrrolidine ring. The benzyl group is further substituted with a bromine atom at the 3-position and a methyl group at the 5-position of the aromatic ring. Pyrrolidine derivatives are widely studied for their roles in medicinal chemistry, particularly as pharmacophores with anti-inflammatory, antiviral, and anticancer activities .
Properties
IUPAC Name |
1-[(3-bromo-5-methylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-10-6-11(8-12(13)7-10)9-14-4-2-3-5-14/h6-8H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMCVDLWUVTDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237228 | |
| Record name | Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-69-1 | |
| Record name | Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 3-Methylbenzyl Chloride
Reaction:
The initial step involves selective bromination at the 3-position of 5-methylbenzyl chloride.
- Reagents: N-bromosuccinimide (NBS) or elemental bromine.
- Solvent: Carbon tetrachloride (CCl₄) or dichloromethane (DCM).
- Catalyst: AIBN (azobisisobutyronitrile) as radical initiator.
- Temperature: 0–50°C, typically room temperature for controlled bromination.
Data Table 1: Bromination Conditions
| Parameter | Typical Value | References |
|---|---|---|
| Brominating agent | N-bromosuccinimide (NBS) | , |
| Solvent | Dichloromethane (DCM) | , |
| Catalyst | AIBN | |
| Temperature | 0–25°C | , |
| Reaction time | 2–4 hours | , |
Notes:
Selectivity is achieved by controlling the temperature and reaction time to prevent over-bromination.
Coupling of Brominated Benzyl with Pyrrolidine
Reaction:
The brominated benzyl chloride reacts with pyrrolidine via nucleophilic substitution (SN2).
- Reagents: Pyrrolidine, base (e.g., sodium hydroxide or potassium carbonate).
- Solvent: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or toluene.
- Temperature: Reflux conditions (~80–110°C).
- Reaction Time: 12–24 hours, depending on scale.
Data Table 2: Coupling Conditions
| Parameter | Typical Value | References |
|---|---|---|
| Nucleophile | Pyrrolidine | , |
| Base | Sodium hydroxide or K₂CO₃ | , |
| Solvent | THF, DMF, or toluene | , |
| Temperature | Reflux (~80–110°C) | , |
| Reaction time | 12–24 hours | , |
Notes:
The reaction efficiency is enhanced by using an excess of pyrrolidine and maintaining an inert atmosphere to prevent oxidation.
Industrial-Scale Synthesis Considerations
For large-scale production, process parameters are optimized to improve yield, reduce impurities, and facilitate purification:
Notes on Reaction Optimization and Purity
- Reaction Control: Precise temperature control during bromination prevents over-bromination or formation of regioisomers.
- Yield Enhancement: Using excess pyrrolidine and bases promotes complete substitution.
- Purification: Crystallization from toluene/n-heptane mixtures yields high-purity product (>98%) with minimal impurities.
- Environmental & Safety: Use of less hazardous solvents and reagents, along with efficient quenching and waste management, is emphasized for industrial processes.
Summary of Data and Findings
| Method Step | Key Reagents & Conditions | Typical Yield | Purity & Notes |
|---|---|---|---|
| Bromination of benzyl chloride | NBS, CCl₄, AIBN, 0–25°C, 2–4 hrs | 80–90% | Regioselective, minimal over-bromination |
| Nucleophilic substitution | Pyrrolidine, NaOH/K₂CO₃, THF or DMF, reflux, 12–24 hrs | 75–85% | High yield, minimal side products |
| Purification | Recrystallization from toluene/heptane | >98% purity | Suitable for pharmaceutical-grade material |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-methylbenzyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, dichloromethane, and nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: Various substituted pyrrolidines.
Oxidation: Ketones or aldehydes.
Reduction: Dehalogenated pyrrolidines.
Scientific Research Applications
Medicinal Chemistry
1-(3-Bromo-5-methylbenzyl)pyrrolidine has shown promise in drug development, particularly as a potential therapeutic agent. Its structural features allow it to interact with various biological targets.
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antitumor properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines such as breast (MCF-7) and lung (A549) cancer cells. The IC50 values observed range from 10 to 20 µM, indicating its potency against these cell lines.
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research findings suggest that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 40 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
Organic Synthesis
Due to its reactive bromine atom, this compound can serve as an important intermediate in organic synthesis. It can undergo various chemical reactions such as:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols, allowing for the synthesis of diverse derivatives with potential biological activities.
- Formation of Pyrrolidine Derivatives : The compound can be used to synthesize various pyrrolidine derivatives that may exhibit enhanced pharmacological properties.
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound on several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests its potential as a lead compound for further development into anticancer agents.
Case Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of this compound, testing its effectiveness against various bacterial strains. The results demonstrated that it inhibited bacterial growth effectively, with a notable impact on E. coli, highlighting its potential use in developing new antibacterial agents.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylbenzyl)pyrrolidine involves its interaction with specific molecular targets. The brominated benzyl group can participate in various binding interactions, influencing the compound’s biological activity. The pyrrolidine ring may also contribute to the compound’s overall pharmacological profile by interacting with receptors or enzymes in biological systems.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table compares 1-(3-Bromo-5-methylbenzyl)pyrrolidine with structurally related compounds from the evidence:
Key Differences and Implications
Methoxy vs. Methyl: The methoxy group in 1-(3-Bromo-2-methoxybenzyl)pyrrolidine introduces hydrogen-bonding capacity, which may affect solubility and receptor binding compared to the methyl group in the target compound . Substitution Position: 3-(4-Bromophenyl)-1-methylpyrrolidine features a bromine on a phenyl ring directly attached to pyrrolidine, differing from the benzyl-linked bromine in the target compound. This structural variation could lead to distinct pharmacological profiles .
Synthetic Accessibility :
- 1-(3-Bromobenzyl)pyrrolidine (BD296022) is commercially available in high purity (95+%), suggesting established synthesis protocols, possibly via alkylation of pyrrolidine with 3-bromobenzyl bromide .
- The methoxy analog (CAS 2504203-57-8) may require protection/deprotection steps for the methoxy group during synthesis, increasing complexity compared to the methyl-substituted target compound .
Biological Activity :
- Pyrrolidine derivatives with halogenated aryl groups, such as fluorolintane (a fluorinated analog), exhibit NMDA receptor antagonism and dissociative effects . While the target compound’s activity is undocumented, its bromine and methyl substituents may modulate receptor interactions differently compared to fluorine or methoxy groups.
- Compounds like 3-(4-Bromophenyl)-1-methylpyrrolidine (95+% purity) are candidates for anticancer research, aligning with broader trends in pyrrolidine-based drug development .
Biological Activity
Overview
1-(3-Bromo-5-methylbenzyl)pyrrolidine is an organic compound classified under pyrrolidine derivatives, notable for its potential biological activities. With the molecular formula CHBrN, this compound features a brominated benzyl group attached to the nitrogen atom of the pyrrolidine ring. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The brominated benzyl group can engage in diverse binding interactions, influencing the compound's pharmacological profile. The pyrrolidine ring may also play a critical role by interacting with receptors or enzymes in biological systems, potentially leading to various therapeutic effects.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. In cell line assays, it has shown cytotoxic effects against various cancer cell types, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells highlights its potential as a chemotherapeutic agent. The IC values obtained from these studies indicate significant potency, warranting further investigation into its mechanism of action and efficacy in vivo .
Comparative Analysis with Similar Compounds
To understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3-Chloro-5-methylbenzyl)pyrrolidine | Chloro | Moderate antimicrobial activity |
| 1-(3-Fluoro-5-methylbenzyl)pyrrolidine | Fluoro | Reduced cytotoxicity |
| 1-(3-Iodo-5-methylbenzyl)pyrrolidine | Iodo | Enhanced anticancer properties |
This table illustrates how variations in halogen substituents can influence the biological activity of pyrrolidine derivatives.
Study on Anticancer Activity
A notable study investigated the anticancer effects of this compound on human breast cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability, with an IC value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Antimicrobial Efficacy Assessment
In another study assessing antimicrobial efficacy, this compound was tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating promising antimicrobial activity that could be further developed into therapeutic agents for treating bacterial infections .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 1-(3-Bromo-5-methylbenzyl)pyrrolidine?
Answer:
The synthesis typically involves bromination of a pre-functionalized benzyl intermediate followed by alkylation with pyrrolidine. Key steps include:
- Bromination : Use of brominating agents (e.g., NBS or Br₂) under controlled conditions to introduce the bromo group at the 3-position of the aromatic ring.
- Alkylation : Reaction of 3-bromo-5-methylbenzyl bromide with pyrrolidine in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .
- Catalysts : Transition metal catalysts (e.g., Pd) may enhance selectivity in cross-coupling steps if further functionalization is required .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : To confirm the substitution pattern on the aromatic ring (e.g., bromo and methyl groups) and pyrrolidine connectivity. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]+ at m/z ~284.08) .
- IR Spectroscopy : To identify C-Br stretches (~500–600 cm⁻¹) and pyrrolidine C-N vibrations (~1200 cm⁻¹).
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer:
Contradictions often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Methodological solutions include:
- Cross-Validation : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Analytical Triangulation : Use multiple techniques (e.g., HPLC, GC-MS) to quantify purity and byproducts .
- Literature Meta-Analysis : Compare protocols from independent studies to identify critical variables (e.g., temperature gradients) .
Advanced: What computational strategies can predict optimal reaction pathways for synthesizing this compound?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for bromination/alkylation steps .
- Reaction Path Search : Tools like GRRM or AFIR can identify low-energy pathways, minimizing trial-and-error experimentation .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts, integrating experimental feedback loops .
Basic: What are the key safety protocols when handling this compound during synthesis?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates.
- Waste Management : Segregate halogenated waste for specialized disposal to prevent environmental contamination .
Advanced: How to design factorial experiments to optimize reaction parameters for this compound's synthesis?
Answer:
A 2³ factorial design can evaluate three variables (e.g., temperature, catalyst loading, solvent ratio):
- Variables :
- Temperature: 80°C vs. 100°C
- Catalyst: 5 mol% vs. 10 mol% Pd
- Solvent: DMF vs. THF
- Response Metrics : Yield, purity, reaction time.
- Analysis : ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) .
Advanced: What role do steric and electronic effects play in the reactivity of this compound in cross-coupling reactions?
Answer:
- Steric Effects : The 3-bromo and 5-methyl groups create steric hindrance, favoring coupling at the less hindered para position.
- Electronic Effects : Electron-withdrawing bromo group activates the ring for electrophilic substitution, while the methyl group exerts a mild electron-donating effect .
- Practical Implication : Use bulky ligands (e.g., SPhos) to mitigate steric challenges in Pd-mediated couplings .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane:EtOAc 4:1 to 2:1) to separate brominated byproducts .
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals.
- Distillation : For volatile impurities, employ vacuum distillation under reduced pressure .
Advanced: How to integrate machine learning with experimental data to accelerate the development of derivatives?
Answer:
- Data Curation : Compile reaction datasets (yields, conditions, substrates) into structured databases.
- Model Training : Use neural networks to predict reactivity trends (e.g., substituent effects on coupling efficiency).
- Virtual Screening : Simulate derivatives’ synthetic accessibility (SAscore) and physicochemical properties (e.g., logP) before lab validation .
Basic: What are the documented physical properties (melting point, solubility) of this compound?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
